

Raltitrexed SALOX regimen oxaliplatin administration

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Compound Focus: Raltitrexed

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SALOX Regimen: Clinical Application Notes

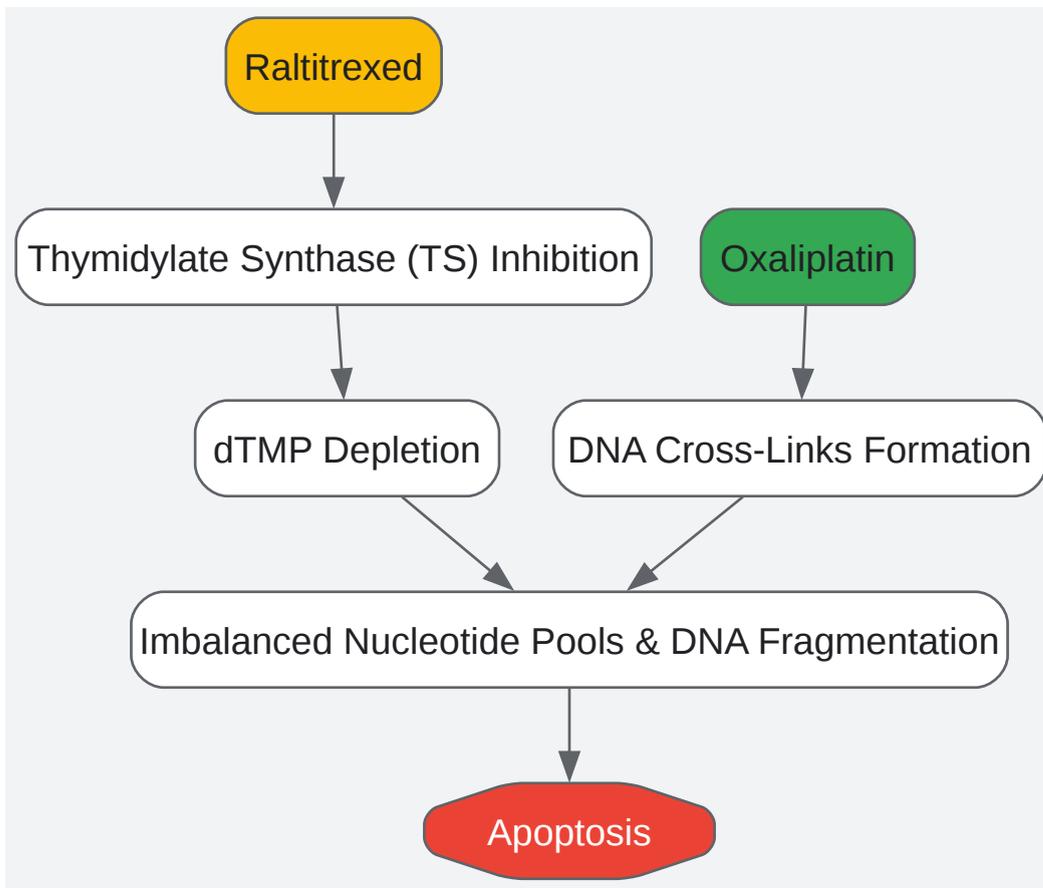
The SALOX regimen combines two cytotoxic agents with distinct mechanisms of action: **raltitrexed**, a specific thymidylate synthase (TS) inhibitor, and **oxaliplatin**, a platinum-based DNA cross-linking agent. This combination is recognized for its efficacy and convenient administration schedule [1] [2].

Mechanism of Action

The regimen's activity stems from the synergistic effect of its components targeting DNA synthesis and replication:

- **Raltitrexed:** As a quinazoline folate analogue, **raltitrexed** is actively transported into cells via the reduced folate carrier (RFC). Inside the cell, it is rapidly polyglutamated. These polyglutamates potently and directly inhibit thymidylate synthase (TS), a key enzyme in the *de novo* synthesis of thymidine-5'-monophosphate (dTMP). Depletion of dTMP leads to imbalanced nucleotide pools and DNA fragmentation, triggering cell death [3] [2].
- **Oxaliplatin:** This platinum compound forms intra-strand cross-links in DNA, which disrupt DNA replication and transcription. The DNA damage ultimately leads to apoptosis [2].

The diagram below illustrates this synergistic mechanism of action.



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Indications and Clinical Efficacy

The SALOX regimen is primarily indicated for **metastatic Colorectal Cancer (mCRC)**. Clinical evidence supports its use in two key settings:

- **Second-line Treatment:** For patients whose disease has progressed on first-line fluoropyrimidine-based therapy (e.g., FOLFOX). A 2024 prospective phase II study confirmed that switching to a **raltitrexed**-based regimen after fluorouracil failure is a viable strategy, with one study showing a median **PFS of 11.6 months** in a small SALOX subgroup [1].
- **First-line Treatment:** As an alternative to fluorouracil-based regimens like FOLFOX. A 2012 randomized phase II trial demonstrated that TOMOX (another name for SALOX) had a comparable overall survival to FOLFOX4 [2].

The table below summarizes key efficacy outcomes from clinical studies.

Study (Year)	Phase	Patient Population	Median PFS (Months)	Median OS (Months)	ORR (%)	DCR (%)
Jiang et al. (2024) [1]	II	mCRC, second-line	11.6 (SALOX subgroup)	17.1 (SALOX subgroup)	33.3	83.3
Feliu et al. (2012) [2]	II	mCRC, first-line	7.7	15.6	45.6	Not Specified
Phase II Trial (2005) [4]	II	mCRC, first-line	8.2	Not Reached (69% alive at 14m)	46	Not Specified

Key Efficacy Notes:

- **Non-Cross-Resistance with 5-FU:** **Raltitrexed** does not have complete cross-resistance with 5-fluorouracil (5-FU), making SALOX a rational therapeutic option after 5-FU-based therapy fails [5].
- **Efficacy in Specific Populations:** SALOX is particularly valuable for patients with **5-FU intolerance** (e.g., cardiotoxicity) or those with **dihydropyrimidine dehydrogenase (DPD) deficiency** [5].

Safety and Tolerability Profile

The SALOX regimen has a distinct and manageable toxicity profile that differs from fluorouracil-based regimens.

- **Common Adverse Events:** The most frequent grade 1-2 adverse events include hepatic transaminase elevations, fatigue, and peripheral neuropathy (oxaliplatin-related) [1] [4] [2].
- **Comparative Toxicity:** SALOX is associated with a **lower incidence of hematological toxicity** (neutropenia, leukopenia) compared to FOLFOX but a **higher incidence of hepatic disorders and asthenia** [2].
- **Key Dose-Limiting Toxicities:** The most common grade 3-4 toxicities are **diarrhea** and **elevated liver transaminases**. One study noted grade 3-4 liver toxicity in 8% of patients [4]. Neuropathy is also a concern with oxaliplatin.

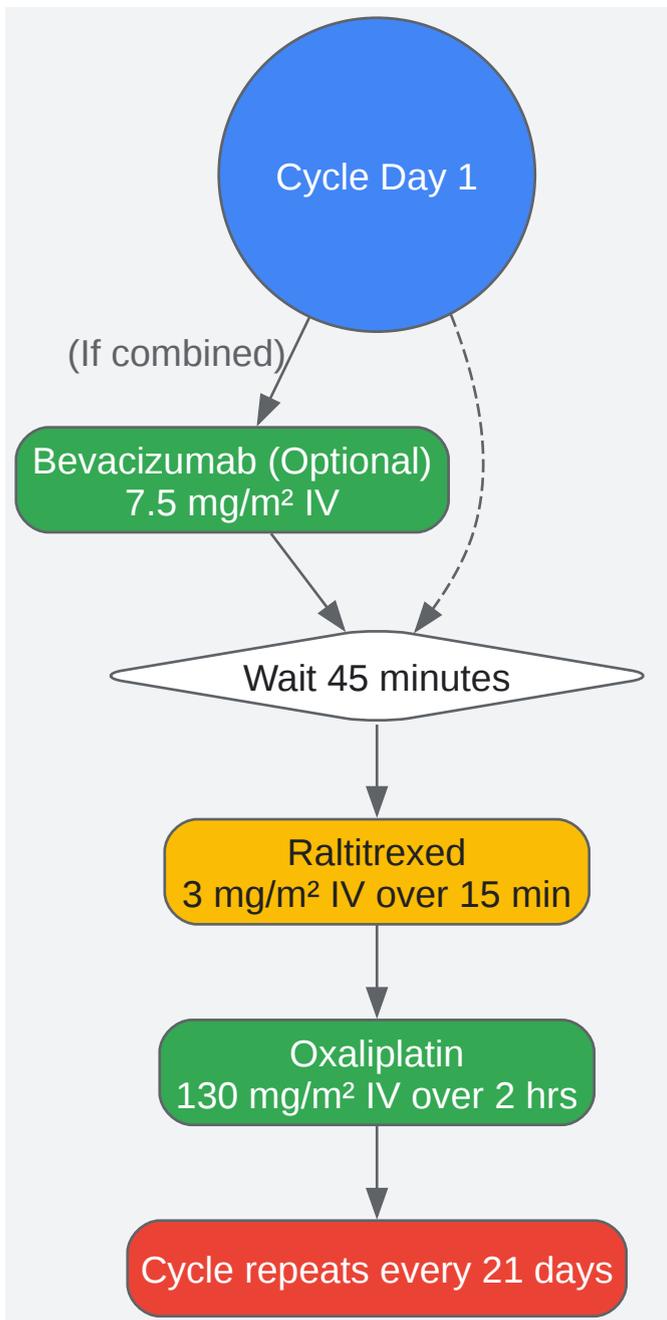
The table below provides a comparative overview of the toxicity profiles.

Toxicity Type	SALOX / TOMOX Regimen	FOLFOX Regimen	Notes
Hematological	Lower incidence [2]	Higher incidence of neutropenia and leukopenia [2]	
Gastrointestinal (Diarrhea)	Moderate incidence, can be severe [4]	Managed per protocol	A key toxicity to monitor and manage proactively.
Hepatic	Higher incidence of transaminase elevation [2]	Lower incidence [2]	Common but often manageable.
Neurological	Peripheral neuropathy (oxaliplatin-related) [4]	Peripheral neuropathy (oxaliplatin-related) [2]	Similar profile, related to cumulative oxaliplatin dose.
Other	Asthenia [2]	Hand-foot syndrome, mucositis [2]	SALOX avoids 5-FU specific toxicities.

Detailed Experimental and Clinical Protocols

Clinical Dosing and Administration Protocol

The standard dosing and administration schedule for the SALOX regimen, as used in recent clinical trials, is outlined below.



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Key Administration Notes:

- **Dose Adjustments:** **Raltitrexed** requires **dose adjustment based on renal function** (creatinine clearance). The protocol must be followed strictly [2]:
 - CrCl >65 mL/min: 3 mg/m² every 3 weeks.
 - CrCl 55-65 mL/min: 2.25 mg/m² (75% of dose) every 4 weeks.
 - CrCl 25-54 mL/min: 1.5 mg/m² (50% of dose) every 4 weeks.

- **Sequence of Administration:** In clinical trials, **raltitrexed** is typically administered **before** oxaliplatin, with a 45-minute gap between the two drugs [4] [2].
- **Combination with Targeted Therapy:** SALOX is often combined with **bevacizumab** (7.5 mg/kg on day 1) in clinical practice, which has shown to improve efficacy [1].

In Vitro Assessment of Raltitrexed Activity

For preclinical drug development, the following protocol can be used to evaluate the antitumor activity of **raltitrexed**, as adapted from a study on liver cancer cells [3].

Objective: To determine the cytotoxic effect and mechanism of action of **raltitrexed** on cancer cell lines (e.g., HepG2, colorectal cancer organoids). **Materials:**

- Cancer cell lines or patient-derived organoids (PDOs).
- **Raltitrexed**, 5-FU (positive control).
- Cell culture plates, RPMI-1640 medium with 10% FBS.
- WST-8 or MTT cell proliferation assay kit.
- Flow cytometer, RNA/DNA extraction kits, Western blot equipment.
- Antibodies for TS, p53, p16, cyclin A, CDK2, GAPDH.

Methodology:

- **Cell Culture and Treatment:**
 - Seed cells in 96-well plates (4×10^4 cells/mL, 100 μ L/well) and allow to adhere.
 - Prepare serial dilutions of **raltitrexed** (e.g., 0, 16, 64, 256 nM) and positive control 5-FU.
 - Treat cells for 24-48 hours.
- **Cell Proliferation Assay (IC₅₀ Determination):**
 - After treatment, add WST-8 reagent and incubate for 2 hours.
 - Measure absorbance at 450 nm. Calculate cell viability and inhibition percentage to determine IC₅₀.
- **Clonogenic (Colony Formation) Assay:**
 - Seed cells at low density (500 cells/well) in 6-well plates.
 - Treat with **raltitrexed** for 24 hours, then replace with drug-free medium.
 - Culture for 2-3 weeks, then fix with 4% PFA and stain with Giemsa.
 - Count colonies to determine the long-term inhibitory effects.

- **Cell Cycle Analysis (Flow Cytometry):**

- Harvest treated cells, wash with PBS, and fix.
- Treat with RNase A and stain with Propidium Iodide (PI).
- Acquire data using a flow cytometer (e.g., 10,000 events) and analyze cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.

- **Mechanistic Studies (mRNA and Protein Expression):**

- Extract total mRNA and protein from treated cells.
- Perform Real-Time PCR and Western Blot to analyze expression levels of key targets: **TS, cyclin A, CDK2, p53, and p16**.

Expected Outcomes: **Raltitrexed** treatment should induce **G0/G1 cell cycle arrest**, accompanied by downregulation of cyclin A and CDK2, and upregulation of p53 and p16 [3].

Protocol for Hyperthermia Chemotherapy Synergism Screening

Research indicates **raltitrexed** has significant synergistic effects with hyperthermia, which can be evaluated using patient-derived organoids (PDOs) for applications like Hyperthermic Intraperitoneal Chemotherapy (HIPEC) [6].

Objective: To evaluate the synergy between **raltitrexed** and hyperthermia using a 3D colorectal cancer organoid model. **Materials:**

- Colorectal cancer PDOs or cell line-derived organoids.
- □ 3D Matrigel, microfluidic droplet printer.
- □ 96-well plates, cell culture incubators with hyperthermia control (capable of maintaining 43°C).
- □ CCK-8 cell viability assay kit.

Methodology:

- **Organoid Generation:**

- Encapsulate single cells from patient samples or cell lines in 3D Matrigel droplets using a microfluidic device.
- Phase-transfer droplets into microspheres and print into 96-well plates.
- Culture for 7 days until organoids form.

- **Hyperthermia and Drug Treatment:**

- Divide organoids into two groups: **Control (37°C)** and **Hyperthermia (43°C)**.
- Treat organoids with a concentration gradient of **raltitrexed** (0 to 1000 µM) and other chemotherapeutics.
- Expose the hyperthermia group to 43°C for 90 minutes.

- **Viability Assessment and Analysis:**

- After 2 days, assess cell viability using the CCK-8 assay.
- Calculate the **Half-Maximal Inhibitory Concentration (IC₅₀)** for each condition.
- Determine the **Hyperthermia Chemotherapy Sensitization Enhancement Ratio (HC SER)**. A higher HC SER indicates greater synergy. Studies have found **raltitrexed** to have the highest HC SER among common drugs [6].

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